MAO-B Inhibition Potency: NW-1772 vs. Selegiline, Rasagiline, and Safinamide
NW-1772 exhibits an IC₅₀ of 380 nM against human recombinant MAO-B [1]. This potency is comparable to the clinically approved reversible inhibitor safinamide (IC₅₀ = 98 nM) [2] but lower than the irreversible inhibitors selegiline (IC₅₀ = 6.8–51 nM) [3] and rasagiline (IC₅₀ = 4.43 nM) . Importantly, the moderate potency of NW-1772, combined with its reversibility, allows for titratable inhibition without permanent enzyme inactivation—a key advantage for experimental models requiring washout or dose-response studies.
| Evidence Dimension | MAO-B inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | NW-1772: 380 nM (human recombinant MAO-B) |
| Comparator Or Baseline | Selegiline: 6.8–51 nM; Rasagiline: 4.43 nM; Safinamide: 98 nM |
| Quantified Difference | NW-1772 is 3.9× less potent than safinamide, and 56× to 86× less potent than selegiline/rasagiline |
| Conditions | In vitro enzyme inhibition assay using human recombinant MAO-B |
Why This Matters
Researchers requiring reversible, titratable MAO-B inhibition without permanent enzyme inactivation should select NW-1772 over irreversible comparators.
- [1] BindingDB entry for BDBM50299453 (NW-1772). View Source
- [2] Caccia C, Maj R, Calabresi M, et al. Expert Opin Investig Drugs. 2006 Dec;15(12):1551-61. View Source
- [3] Youdim MB, Finberg JP. Methods Find Exp Clin Pharmacol. 1983 Mar;5(2):109-15. View Source
